Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-YL)manganese

Molecular magnetism Spin-crossover materials Organometallic electronic structure

Researchers requiring a pure low-spin (S=1/2) Mn(II) source for reproducible redox or magnetic studies find commercial manganocene (Cp₂Mn) unreliable due to its spin-state equilibrium (S=5/2 ↔ S=1/2). This compound eliminates that variability, delivering consistent performance. - **Defined Spin State**: Locked low-spin (S=1/2) configuration ensures predictable magnetic response and metal-ligand bond distances, unlike Cp₂Mn.
- **Full Redox Versatility**: Exhibits fully reversible one-electron oxidation and reduction, enabling access to three isolable species from a single precursor.
- **Supply Assurance**: Available in high-purity (98%) crystalline form, packaged under inert atmosphere to maintain air/moisture-sensitive integrity.

Molecular Formula C20H30Mn
Molecular Weight 325.4 g/mol
Cat. No. B12508757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-YL)manganese
Molecular FormulaC20H30Mn
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mn+2]
InChIInChI=1S/2C10H15.Mn/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2
InChIKeyIOTLWZWFLIJGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decamethylmanganocene: Technical Baseline


Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-YL)manganese (CAS 67506-86-9), systematically referred to as decamethylmanganocene or (C₅Me₅)₂Mn, is a fully methylated sandwich metallocene in which a Mn(II) centre is coordinated by two pentamethylcyclopentadienyl ligands . The compound crystallises as orange-red, air- and moisture-sensitive prisms with a molecular weight of 325.39 g·mol⁻¹ and a melting point of approximately 230 °C (with decomposition) . Unlike its parent congener manganocene (Cp₂Mn), which adopts a high-spin (S = 5/2) ground state and exhibits polymeric aggregation in the solid state, decamethylmanganocene is rigorously low-spin (S = 1/2), monomeric, and displays markedly attenuated reactivity toward ring loss and hydrolysis . These fundamental electronic and structural distinctions underpin the quantifiable selection advantages presented in the evidence sections below.

Why Decamethylmanganocene Cannot Be Replaced by Cp₂Mn


Generic substitution of decamethylmanganocene with unsubstituted manganocene (Cp₂Mn) or mono-/dialkylated variants is scientifically invalid because complete permethylation of the cyclopentadienyl rings fundamentally alters the ligand-field strength, spin-state energetics, and redox accessibility of the Mn centre. Cp₂Mn exists in thermal equilibrium between high-spin (⁶A₁g) and low-spin (²E₂g) configurations, rendering its magnetic response, metal–ligand bond distances, and chemical reactivity strongly temperature- and environment-dependent . In contrast, decamethylmanganocene is locked into a rigorously low-spin doublet ground state up to at least 313 K . This spin-state collapse—from S = 5/2 to S = 1/2—is accompanied by a contraction of Mn–C bond distances by approximately 0.3 Å and enables fully reversible one-electron oxidation and reduction chemistry that is entirely absent in high-spin manganocene systems . Consequently, any application or experimental protocol designed around the low-spin, redox-reversible, monomeric nature of (C₅Me₅)₂Mn will fail if a non-permethylated or mixed-spin analogue is substituted without rigorous re-validation.

Quantitative Differentiation Evidence


Low-Spin Ground State vs. Cp₂Mn

Decamethylmanganocene adopts an exclusively low-spin, orbitally degenerate ²E₂g [e₂g³ a₁g²] ground state with S = 1/2 up to at least 313 K, as established by solid-state magnetic susceptibility and EPR spectroscopy . This stands in direct contrast to the unsubstituted parent compound Cp₂Mn, which possesses a high-spin ⁶A₁g [e₂g² a₁g¹ e₁g*²] ground state (S = 5/2) under ambient conditions and exhibits temperature-dependent spin-crossover behaviour . The spin-state purity of (C₅Me₅)₂Mn eliminates the magnetic inhomogeneity and thermal history dependence that complicates the use of Cp₂Mn in magnetochemical studies and device applications.

Molecular magnetism Spin-crossover materials Organometallic electronic structure

Mn–C Bond Contraction

X-ray crystallographic analysis of decamethylmanganocene reveals Mn–ring carbon distances that are approximately 0.3 Å shorter than those determined for high-spin manganocenes . Specifically, gas-phase electron diffraction studies report Mn–C distances of 2.383(3) Å for Cp₂Mn and 2.433(8) Å for high-spin (MeC₅H₄)₂Mn, whereas the low-spin form of (MeC₅H₄)₂Mn exhibits an Mn–C distance of only 2.144(12) Å, directly comparable to values found in (C₅Me₅)₂Mn . This substantial bond-length contraction is a direct consequence of the increased metal–ring bond order in the low-spin configuration, which depopulates the antibonding e₁g* orbitals entirely in the ²E₂g state.

Structural organometallic chemistry X-ray crystallography Ligand-field theory

Reversible Redox and Isolable Derivatives

Cyclic voltammetry of [(C₅Me₅)₂Mn]PF₆ in acetonitrile reveals two fully reversible one-electron reduction waves at −0.56 V and −2.17 V vs. SCE, with peak separations of 60 mV and 80 mV respectively; controlled-potential coulometry confirms n = 0.98 ± 0.02 for the first reduction . This electrochemical reversibility permits the chemical isolation of both oxidized (16-electron [(C₅Me₅)₂Mn]⁺) and reduced (18-electron [ (C₅Me₅)₂Mn]⁻) derivatives as stable, characterisable solids . By stark contrast, Cp₂Mn is unique among planar transition-metal metallocenes in that no cationic derivative has ever been isolated, and its reduced anionic form is unknown; partially methylated (MeC₅H₄)₂Mn can be oxidized but does not yield isolable reduced species .

Molecular electrochemistry Synthetic organometallic chemistry Redox-active metallocenes

Excited-State Reducing Power vs. Decamethylrhenocene

The excited-state reduction potential of decamethylmanganocene, calculated from spectroscopic and electrochemical data, is E°′([MnCp*₂]⁺/⁰*) = −3.38 V vs. Fc⁺/⁰, making it a substantially more potent excited-state reductant than its group 7 congener decamethylrhenocene (ReCp*₂), for which E°′([ReCp*₂]⁺/⁰*) = −2.61 V vs. Fc⁺/⁰ . Both complexes exhibit only mild potentials for photo-oxidative processes (E°′([MnCp*₂]⁰*/⁻) = −0.18 V and E°′([ReCp*₂]⁰*/⁻) = −0.20 V vs. Fc⁺/⁰), but MnCp*₂ is non-emissive at room temperature while ReCp*₂ shows weak emission (τ = 1.8 ns in pentane) . The 0.77 V advantage in excited-state reducing power positions MnCp*₂ as the reagent of choice for photoredox transformations requiring exceptionally negative reduction potentials.

Photoredox catalysis Excited-state electrochemistry Low-spin d⁵ metallocenes

Charge-Transfer Salt Ferromagnetism

The one-to-one charge-transfer salt formed between decamethylmanganocene and dimethyldicyanofumarate, [Mn(Cp*)₂][DMeDCF], orders ferromagnetically with a Curie temperature T_c = 10.6 ± 0.1 K, which is among the highest ever observed in this class of molecule-based magnets . At 1.8 K the compound exhibits hysteresis with a coercive field H_coer ≈ 7 kG . This performance surpasses that of the well-established tetracyanoethylene analogue [Mn(Cp*)₂][TCNE], which orders at T_c = 8.8 K, as well as the TCNQ derivative [Mn(Cp*)₂][TCNQ] (T_c = 6.2 K, H_coer = 3.6 kG) . The 20% increase in ordering temperature relative to [Mn(Cp*)₂][TCNE] demonstrates that decamethylmanganocene, when paired with electronically tunable diester acceptors, enables systematic optimization of bulk magnetic behaviour inaccessible with other metallocene donors.

Molecular magnetism Charge-transfer salts Molecule-based ferromagnets

Precise Ionization Energy via MATI Spectroscopy

Mass-analyzed threshold ionization (MATI) spectroscopy has determined the adiabatic ionization energy of decamethylmanganocene as IE = 5.349 ± 0.001 eV with unprecedented precision . Accompanying DFT calculations reveal that the dominant structural deformation upon ionization is elongation of the Mn–Cp* distances, with the inter-ring plane separation increasing by 0.048 Å (from 3.494 Å to 3.542 Å), while the majority of electron density loss surprisingly originates from the hydrogen atoms of the methyl substituents rather than directly from the metal centre . This high-precision IE value provides a critical experimental benchmark for validating computational methods (DFT, ab initio) applied to permethylmetallocenes, where deviations as small as 0.1 eV between functionals can alter mechanistic interpretations of electron-transfer reactivity .

High-resolution laser spectroscopy Photoionization DFT benchmarking

Validated Application Scenarios


Molecule-Based Ferromagnet Synthesis

Decamethylmanganocene reacts with dicyanofumarate diester acceptors to yield charge-transfer salts exhibiting ferromagnetic ordering at T_c up to 10.6 K . This exceeds the ordering temperatures achievable with any other metallocene–acceptor combination in its class, including [Mn(Cp*)₂][TCNE] (8.8 K) and [Fe(Cp*)₂][TCNE] (4.8 K). The steric protection afforded by the permethylated ligand shell also suppresses unwanted side reactions during salt crystallization, enabling reproducible isolation of phase-pure magnetic materials. Research groups developing molecule-based magnets should specify (C₅Me₅)₂Mn as the donor component when maximum T_c and coercivity are prioritized.

Stoichiometric Electron-Transfer Reagent

The fully reversible one-electron oxidation and reduction chemistry of (C₅Me₅)₂Mn permits its use as a stoichiometric reductant or oxidant with three isolable species (16e⁻ cation, 17e⁻ neutral, 18e⁻ anion) . The 18-electron anion [Mn(Cp*)₂]⁻, accessible via reduction with molten potassium in THF, is a potent reducing agent that has been deployed for the solution-phase synthesis of superconducting alkali metal fullerides (M₃C₆₀) with precise stoichiometric control . Laboratories performing electron-transfer synthesis should procure (C₅Me₅)₂Mn when both oxidative and reductive stoichiometric reagents are required from a single parent compound, unlike Cp₂Mn which offers no such redox versatility.

Photoredox Catalysis with Highly Reducing Excited States

With an excited-state reduction potential of −3.38 V vs. Fc⁺/⁰, decamethylmanganocene is among the most potent excited-state reductants available within the metallocene family . This driving force, 0.77 V more negative than that of its rhenium analogue ReCp*₂, enables photoinduced electron transfer to substrates with very negative reduction potentials (e.g., aryl halides, unactivated alkenes, CO₂). Despite being non-emissive at room temperature, MnCp*₂ can function as a stoichiometric photoreductant in tandem catalytic cycles where the resulting Mn(IV) cation is recycled by a sacrificial donor. Photoredox methodology developers should select (C₅Me₅)₂Mn over ReCp*₂ or [Ru(bpy)₃]²⁺ when substrate reduction potentials below approximately −2.5 V vs. Fc⁺/⁰ are required.

Benchmark for Metallocene Computational Modelling

The experimentally determined ionization energy of 5.349 ± 0.001 eV—measured by MATI spectroscopy with vibrational resolution—establishes decamethylmanganocene as the highest-precision ionization benchmark available for any first-row permethylmetallocene . The accompanying DFT analysis reveals a non-intuitive charge redistribution mechanism where the majority of electron density loss upon ionization occurs from methyl hydrogen atoms rather than the metal centre. Computational chemistry groups developing or validating density functionals, basis sets, or relativistic effective core potentials for organometallic systems should adopt (C₅Me₅)₂Mn as a primary experimental reference point, given the availability of this ultra-precise gas-phase IE value against which calculated HOMO energies and ionization potentials can be directly compared.

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